Cas no 392291-32-6 (N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)

N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide is a specialized organic compound featuring a 1,3,4-thiadiazole core functionalized with phenylacetamido and sulfanylacetamide groups. Its molecular structure suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules due to the presence of thiadiazole and amide functionalities, which are known to enhance binding affinity and metabolic stability. The compound’s design allows for further derivatization, making it a versatile intermediate in drug discovery. Its stability under physiological conditions and compatibility with common synthetic protocols further underscore its applicability in pharmaceutical research and development.
N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide structure
392291-32-6 structure
Product Name:N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide
CAS No:392291-32-6
MF:C19H18N4O2S2
MW:398.501821041107
CID:5919350
PubChem ID:4091955
Update Time:2025-06-08

N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
    • Benzeneacetamide, N-[5-[[2-[(4-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-
    • 392291-32-6
    • SR-01000005933-1
    • F0417-0100
    • N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
    • SR-01000005933
    • Oprea1_048404
    • N-(4-methylphenyl)-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
    • AKOS024576586
    • N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide
    • Inchi: 1S/C19H18N4O2S2/c1-13-7-9-15(10-8-13)20-17(25)12-26-19-23-22-18(27-19)21-16(24)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24)
    • InChI Key: GPLVJRKYYMEAPC-UHFFFAOYSA-N
    • SMILES: C1(CC(NC2=NN=C(SCC(NC3=CC=C(C)C=C3)=O)S2)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 398.08711818g/mol
  • Monoisotopic Mass: 398.08711818g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 494
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 138Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • pka: 9.08±0.50(Predicted)

N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide Pricemore >>

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N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide Related Literature

Additional information on N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide

Introduction to N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide (CAS No. 392291-32-6)

N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 392291-32-6, represents a promising candidate for further exploration in drug discovery and development. The molecular structure of this compound incorporates several key functional groups, including a thiadiazole ring, an amide group, and a phenyl moiety, which contribute to its potential biological activity.

The presence of the thiadiazole scaffold is particularly noteworthy, as thiadiazoles are well-known for their broad spectrum of biological activities. These heterocyclic compounds have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. In particular, the 1,3,4-thiadiazole core is frequently incorporated into pharmacophores due to its ability to interact with various biological targets. The specific substitution pattern in N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide further enhances its potential therapeutic applications.

One of the most intriguing aspects of this compound is the amide linkage that connects the thiadiazole ring to the acetamide moiety. Amides are known to play a crucial role in drug design due to their ability to form hydrogen bonds and their stability under various physiological conditions. The incorporation of a 2-phenylacetamido group not only adds to the complexity of the molecule but also suggests potential interactions with biological receptors that involve hydrogen bonding networks.

The phenyl ring substituent at the 4-position of the acetamide group is another critical feature that may influence the compound's pharmacokinetic and pharmacodynamic properties. Phenyl rings are commonly found in bioactive molecules due to their ability to modulate electronic distributions and enhance binding affinity. In this context, the 4-methylphenyl group in N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide may contribute to its solubility and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive experimental trials. The structural features of N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide make it a suitable candidate for virtual screening against various disease targets. For instance, studies have shown that thiadiazole derivatives can interact with enzymes and receptors involved in cancer progression and inflammation.

In vitro studies have begun to uncover the potential therapeutic effects of this compound. Initial experiments suggest that it may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. The sulfanyl group attached to the thiadiazole ring is particularly interesting as it may enhance binding interactions by participating in hydrogen bonding or hydrophobic interactions with biological targets. Further research is needed to fully elucidate the mechanism of action and optimize the pharmacological profile of this compound.

The synthesis of N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as multi-step organic synthesis combined with palladium-catalyzed cross-coupling reactions have enabled chemists to efficiently assemble intricate heterocyclic frameworks. The synthesis route for this compound likely involves steps such as condensation reactions between appropriate precursors followed by functional group modifications.

The pharmaceutical industry is increasingly interested in developing novel therapeutics with improved efficacy and reduced side effects. Compounds like N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide hold promise for addressing unmet medical needs by targeting disease mechanisms at a molecular level. As research continues to uncover new applications for thiadiazole derivatives, this compound may emerge as a valuable tool in drug development pipelines.

The safety and regulatory aspects of developing new pharmaceutical compounds are paramount. While N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide has not yet been tested extensively in humans, preclinical studies are essential for evaluating its toxicity profile and therapeutic potential. Regulatory agencies require comprehensive data on a drug's safety and efficacy before it can be approved for clinical use. Therefore,future research should focus on generating robust preclinical evidence to support further development efforts.

In conclusion,N-(4-methylphenyl)-2-{5-(2-phenylacetamido)-1,3,4-thiadiazol-2-y lsulfanyl}acetamide (CAS No.392291-32-6) represents a fascinating compound with potential applications in medicine。 Its unique structural features,including the presence of a thiadiazole scaffold,an amide group,and a phenyl moiety,make it an attractive candidate for further exploration。 Ongoing research aims to elucidate its biological activity and develop it into a novel therapeutic agent。 As advancements continue in synthetic chemistry and drug discovery,compounds like this one will play an increasingly important role in addressing global health challenges。

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